molecular formula C40H52O2Sn B14314455 Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane CAS No. 113900-58-6

Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane

Cat. No.: B14314455
CAS No.: 113900-58-6
M. Wt: 683.5 g/mol
InChI Key: WVPOATSRGCVDJE-UHFFFAOYSA-L
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Description

Bis([1,1’-biphenyl]-2-yl)oxystannane is an organotin compound characterized by the presence of dioctyl groups and biphenyl-2-yloxy ligands attached to a tin atom. Organotin compounds are widely used in various industrial applications due to their catalytic properties and ability to stabilize polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis([1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of dioctyltin dichloride with 2-hydroxybiphenyl. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The general reaction scheme is as follows:

Dioctyltin dichloride+22-hydroxybiphenyl+BaseBis[([1,1’-biphenyl]-2-yl)oxy](dioctyl)stannane+By-products\text{Dioctyltin dichloride} + 2 \text{2-hydroxybiphenyl} + \text{Base} \rightarrow \text{Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane} + \text{By-products} Dioctyltin dichloride+22-hydroxybiphenyl+Base→Bis[([1,1’-biphenyl]-2-yl)oxy](dioctyl)stannane+By-products

Industrial Production Methods: In industrial settings, the production of Bis([1,1’-biphenyl]-2-yl)oxystannane involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as toluene or xylene are often used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : Bis([1,1’-biphenyl]-2-yl)oxystannane can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
  • Reduction : The compound can be reduced back to its lower oxidation state using reducing agents like lithium aluminum hydride.
  • Substitution : The biphenyl-2-yloxy ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
  • Reduction : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
  • Substitution : Nucleophiles such as amines or thiols can be used to replace the biphenyl-2-yloxy ligands.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a tin oxide derivative, while substitution reactions can produce a variety of organotin compounds with different ligands.

Scientific Research Applications

Chemistry: In chemistry, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Biology and Medicine: While organotin compounds are generally toxic, they have been studied for their potential use in medicinal chemistry. Research is ongoing to explore their application in drug delivery systems and as anticancer agents.

Industry: In industrial applications, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps to prevent degradation and extend the lifespan of these materials.

Mechanism of Action

The mechanism by which Bis([1,1’-biphenyl]-2-yl)oxystannane exerts its effects involves the coordination of the tin center with various substrates. The dioctyl groups and biphenyl-2-yloxy ligands provide steric and electronic stabilization, facilitating catalytic activity. The tin atom can interact with electron-rich sites on the substrate, promoting various chemical transformations.

Comparison with Similar Compounds

Similar Compounds:

  • Dioctyltin dilaurate : Another organotin compound used as a catalyst and stabilizer.
  • Tributyltin oxide : Known for its use as a biocide and antifouling agent.
  • Tetramethyltin : Used in the semiconductor industry for chemical vapor deposition.

Uniqueness: Bis([1,1’-biphenyl]-2-yl)oxystannane is unique due to its specific ligand structure, which provides distinct catalytic properties and stability. Compared to dioctyltin dilaurate, it offers enhanced performance in certain polymerization reactions. Its biphenyl-2-yloxy ligands also make it more versatile in substitution reactions compared to simpler organotin compounds like tetramethyltin.

Properties

CAS No.

113900-58-6

Molecular Formula

C40H52O2Sn

Molecular Weight

683.5 g/mol

IUPAC Name

dioctyl-bis(2-phenylphenoxy)stannane

InChI

InChI=1S/2C12H10O.2C8H17.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-5-7-8-6-4-2;/h2*1-9,13H;2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

WVPOATSRGCVDJE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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